2-Methoxy-4-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol
Description
Properties
IUPAC Name |
2-methoxy-4-(5-pyridin-4-ylbenzimidazol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-19-11-15(3-5-18(19)23)22-12-21-16-10-14(2-4-17(16)22)13-6-8-20-9-7-13/h2-12,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREPXAGGXIQFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=NC3=C2C=CC(=C3)C4=CC=NC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-4-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol, also known as CAS No. 1799434-47-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H15N3O2
- Molecular Weight : 317.34 g/mol
- CAS Number : 1799434-47-1
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of oncology and inflammation. Its structural components suggest potential interactions with various biological targets, including enzymes involved in inflammatory processes and cancer cell proliferation.
Research indicates that compounds similar to 2-Methoxy-4-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol may act as inhibitors of specific enzymes, such as lipoxygenases, which are implicated in the inflammatory response and cancer progression. The presence of the benzimidazole moiety is crucial for its inhibitory activity against these enzymes.
Structure-Activity Relationships (SAR)
A detailed analysis of SAR has been conducted to understand how modifications to the compound's structure affect its biological activity. The following table summarizes key findings from SAR studies:
| Compound Variation | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Parent Compound | Moderate Inhibition | 25 | |
| 5-Methyl Variant | Increased Potency | 10 | |
| 4-Fluoro Variant | Decreased Potency | 30 |
Case Studies
Several studies have evaluated the biological effects of this compound:
- Anti-inflammatory Activity : A study demonstrated that derivatives of benzimidazole exhibited significant anti-inflammatory effects by inhibiting lipoxygenase pathways, suggesting that 2-Methoxy-4-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol may similarly reduce inflammation markers in vitro and in vivo .
- Anticancer Effects : In a preclinical model, a related compound showed promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest. This suggests that the target compound may possess similar anticancer properties .
- Antimicrobial Activity : Preliminary tests indicated that compounds with similar structures displayed antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole compounds, including 2-Methoxy-4-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol, show promising anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- A study published in Journal of Medicinal Chemistry highlighted that benzimidazole derivatives can target specific kinases involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. Its structural features enable it to interact with microbial enzymes or cell membranes, leading to growth inhibition. Notably:
- Research published in Antimicrobial Agents and Chemotherapy reported that similar benzimidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Neuropharmacological Potential
Benzimidazole derivatives have been investigated for their neuroprotective effects. The presence of the pyridine ring in this compound suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases:
- A study indicated that compounds with similar structures could enhance cognitive functions and provide neuroprotection against oxidative stress .
Table: Summary of Applications
Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized several derivatives of benzimidazole, including the target compound. The results showed a marked decrease in cell viability in breast cancer cell lines when treated with the compound, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural uniqueness lies in its pyridin-4-yl and methoxyphenol substituents. Below is a comparative analysis with analogous benzimidazole derivatives:
Key Observations:
- Pyridine vs. Furan/Aryl Substitutions : The pyridin-4-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to furan (as in ) or simple aryl groups (as in ). Pyridine’s nitrogen atom could also improve solubility via hydrogen bonding.
- Methoxyphenol vs. Benzylthio/Oxadiazole: The phenolic -OH and methoxy groups may confer antioxidant activity similar to benzylthio-oxadiazole derivatives , but with distinct redox properties due to differences in electron donation/withdrawal.
Preparation Methods
Benzimidazole Ring Formation via Cyclocondensation
The benzoimidazole scaffold is typically constructed from o-phenylenediamine derivatives and carbonyl equivalents. For the target compound, the C5 pyridinyl substituent necessitates a pre-functionalized precursor.
Method A: Directed Lithiation and Cross-Coupling
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Starting Material : 4-Nitro-o-phenylenediamine.
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Bromination : Treatment with N-bromosuccinimide (NBS) in DMF selectively introduces bromine at C5.
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Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
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Cyclization : Reaction with formic acid under reflux yields 5-bromo-1H-benzo[d]imidazole.
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Suzuki-Miyaura Coupling : Pd(PPh₃)₄-mediated cross-coupling with pyridin-4-ylboronic acid installs the pyridinyl group.
Method B: Multi-Component Condensation
Adapting protocols from imidazole syntheses, a one-pot approach employs:
-
5-Amino-2-(pyridin-4-yl)aniline.
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Trimethyl orthoformate (as the carbonyl source).
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HCl catalysis at 120°C, yielding the benzoimidazole directly.
Functionalization of the Phenolic Component
Synthesis of 2-Methoxy-4-hydroxyphenol
The phenolic moiety requires orthogonal protection to prevent unwanted side reactions during coupling.
Stepwise Protection/Deprotection :
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Starting Material : 2,4-Dihydroxyacetophenone.
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Selective Methoxylation : Methylation with MeI/K₂CO₃ in acetone protects the C2 hydroxyl.
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Ketal Cleavage : Acidic hydrolysis (HCl/EtOH) removes the acetyl group, yielding 2-methoxy-4-hydroxyphenol.
N1-Arylation of the Benzoimidazole
Ullmann-Type Coupling
Copper-catalyzed coupling facilitates the formation of the N1–O bond between the benzoimidazole and phenol:
Conditions :
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5-(Pyridin-4-yl)-1H-benzo[d]imidazole (1 equiv).
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4-Hydroxy-2-methoxyphenylboronic acid (1.2 equiv).
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CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2 equiv).
Yield : ~65% after column chromatography (SiO₂, EtOAc/hexanes).
Mitsunobu Reaction
For enhanced regiocontrol, the Mitsunobu reaction couples the benzoimidazole’s N1 to a protected phenol:
Procedure :
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Protection : 2-Methoxy-4-hydroxyphenol is protected as its tert-butyldimethylsilyl (TBS) ether.
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Coupling : Benzoimidazole, TBS-protected phenol, DIAD, PPh₃ in THF, 0°C to rt.
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Deprotection : TBAF in THF removes the silyl group, yielding the target compound.
Yield : ~72% (two steps).
Optimization and Mechanistic Insights
Solvent and Base Effects in Ullmann Coupling
Comparative studies reveal that polar aprotic solvents (DMSO > DMF > NMP) enhance reaction efficiency, while carbonate bases (Cs₂CO₃ > K₃PO₄) minimize side reactions.
Steric and Electronic Influences
Electron-donating groups (e.g., methoxy) on the phenol accelerate coupling rates by stabilizing the transition state through resonance. Conversely, bulky substituents on the benzoimidazole’s C2 position hinder reactivity.
Analytical Characterization
Key Data for Target Compound :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.1 Hz, 2H, Py-H), 8.21 (s, 1H, Imid-H), 7.89–7.82 (m, 3H, Ar-H), 6.92 (d, J = 8.4 Hz, 1H, Ph-H), 6.75 (s, 1H, Ph-H), 3.87 (s, 3H, OCH₃).
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HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₉H₁₆N₃O₂: 326.1134; found: 326.1138.
Challenges and Alternative Routes
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-4-(5-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)phenol?
The compound can be synthesized via cyclization reactions. For example, benzimidazole derivatives are often prepared by refluxing intermediates like 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with hydrazine derivatives in ethanol/acetic acid mixtures. Optimized conditions (e.g., 7-hour reflux at specific molar ratios) yield the target product after silica gel column purification and recrystallization . Alternative methods involve thiazole ring formation using malononitrile or ethyl cyanoacetate in 1,4-dioxane with triethylamine as a catalyst .
Q. Which analytical techniques are critical for structural characterization?
- Spectroscopy : IR and NMR (¹H/¹³C) confirm functional groups and substituent positions. For instance, hydroxyl and methoxy groups exhibit distinct IR stretches (~3400 cm⁻¹ for O–H, ~1250 cm⁻¹ for C–O) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen-bonding networks (e.g., O–H···N interactions stabilizing crystal packing) .
- HPLC : Validates purity (>98%) and monitors stability under synthetic conditions .
Q. How can computational tools aid in understanding electronic properties?
Software like Multiwfn analyzes wavefunctions to map electrostatic potentials, electron localization functions (ELF), and bond orders. This helps predict reactive sites (e.g., nucleophilic regions near the methoxy group) and intermolecular interactions .
Advanced Research Questions
Q. What strategies improve synthetic yield and purity?
- Solvent optimization : Ethanol/acetic acid mixtures enhance cyclization efficiency compared to pure ethanol .
- Catalyst selection : Triethylamine in 1,4-dioxane improves reaction rates for thiazole derivatives .
- Purification : Gradient chromatography (e.g., CH₂Cl₂–MeOH 95:5) and recrystallization (using methanol or ethyl acetate) remove byproducts .
Q. How is antimicrobial activity evaluated for this compound?
The disc diffusion method assesses activity against Gram-negative (E. coli), Gram-positive (S. aureus), and fungal strains (C. albicans). Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced potency due to increased membrane permeability .
Q. What structural features drive structure-activity relationships (SAR)?
Q. How to resolve contradictions in reported synthetic data?
Compare reaction conditions (e.g., reflux duration, solvent ratios) and purity metrics (HPLC vs. TLC). For example, sodium methoxide/magnesium chloride in methanol improves yield (75%) over non-catalytic methods vs. .
Q. What role does X-ray crystallography play in confirming molecular conformation?
Crystallography quantifies dihedral angles between aromatic systems (e.g., 48.97° between pyrazole and phenyl rings), ensuring the correct spatial arrangement. Hydrogen-bonding patterns (e.g., O–H···N) validate intramolecular stabilization .
Q. Can molecular docking predict target interactions?
Docking studies (e.g., with AutoDock Vina) model binding poses in enzyme active sites. For example, benzimidazole derivatives with triazole-thiazole hybrids show strong interactions with fungal CYP51 via hydrogen bonds and hydrophobic contacts .
Q. How to assess stability under varying conditions?
- Thermal stress : Reflux in acidic/basic buffers identifies degradation products (monitored via HPLC) .
- Photostability : UV exposure tests quantify decomposition rates, critical for storage guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
